molecular formula C16H12N2 B169997 1,4-DI(Pyridin-4-YL)benzene CAS No. 113682-56-7

1,4-DI(Pyridin-4-YL)benzene

Cat. No. B169997
CAS RN: 113682-56-7
M. Wt: 232.28 g/mol
InChI Key: MAWKLXRVKVOYLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-DI(Pyridin-4-YL)benzene, also known as 4-[4-(4-pyridinyl)phenyl]pyridine, is a chemical compound with the CAS Number: 113682-56-7 . It has a molecular weight of 232.28 and its molecular formula is C16H12N2 .


Synthesis Analysis

The synthesis of this compound involves the use of 1,4-dibromobenzene and 4-pyridineboronic acid . The reaction is carried out in the presence of a palladium catalyst and potassium carbonate in a mixture of ethanol and toluene under an inert atmosphere . The reaction is heated at reflux for 48 hours .


Molecular Structure Analysis

This compound consists of two end 4-pyridine units joined by a benzene ring at 1,4-positions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The melting point of this compound is reported to be 193 °C .

Scientific Research Applications

  • Synthesis and Photophysical Properties : Tan et al. (2019) reported the synthesis of novel 1,3-di(pyridine-2-yl)benzene(N,C,N terdentate) skeletons with electrowithdrawing groups, exploring their photophysical properties. Similarly, Šagud et al. (2018) synthesized stilbene analogues with the pyridine ring and investigated their photophysical properties, demonstrating the impact of nitrogen placement on these properties (Tan et al., 2019); (Šagud et al., 2018).

  • Metal-Organic Frameworks (MOFs) : Wu et al. (2013) developed a novel two-dimensional metal-organic supramolecular framework involving 1,4-di(pyridin-3-yl)benzene, highlighting its luminescence and thermal stability properties. This kind of framework has applications in gas storage, separation, and catalysis (Wu et al., 2013).

  • Catalysis : Gao et al. (2014) studied metal(II) complexes based on 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile, demonstrating their use as electrocatalysts for the hydrogen evolution reaction from water, a key process in sustainable energy applications (Gao et al., 2014).

  • Optical and Luminescent Materials : Various studies, such as those by Zhao et al. (2022) and Gao Xi-cun (2013), have focused on the synthesis of compounds with 1,4-di(pyridin-4-yl)benzene and its derivatives, exploring their luminescent and optical properties. These compounds are significant for their potential applications in optoelectronics and photonics (Zhao et al., 2022); (Gao Xi-cun, 2013).

  • Corrosion Inhibition : Murmu et al. (2019) synthesized Schiff bases incorporating pyridin-2-yl groups, which showed effectiveness as corrosion inhibitors on mild steel surfaces. This has implications for protecting materials in industrial settings (Murmu et al., 2019).

  • Anticancer Research : Estrada-Montaño et al. (2017) synthesized a complex involving 1,3-di(pyridin-2-yl)benzene, which showed promising activity in anticancer studies, offering potential pathways for developing new therapeutic agents (Estrada-Montaño et al., 2017).

Safety and Hazards

The safety information for 1,4-DI(Pyridin-4-YL)benzene indicates that it may cause skin irritation (H315), serious eye irritation (H319), may cause respiratory irritation (H335), and is harmful to aquatic life with long-lasting effects (H412) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), avoiding release to the environment (P273), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

1,4-DI(Pyridin-4-YL)benzene has been used in the synthesis of highly porous metal–organic frameworks, which have potential applications in environmental protection, specifically in the selective capture of CO2 and light hydrocarbons .

properties

IUPAC Name

4-(4-pyridin-4-ylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c1-2-14(16-7-11-18-12-8-16)4-3-13(1)15-5-9-17-10-6-15/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWKLXRVKVOYLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90413261
Record name 4,4'-(1,4-Phenylene)dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90413261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113682-56-7
Record name 4,4'-(1,4-Phenylene)dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90413261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.